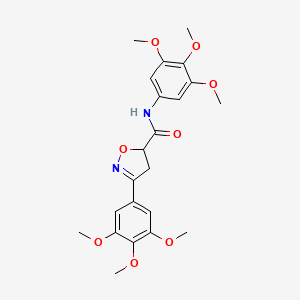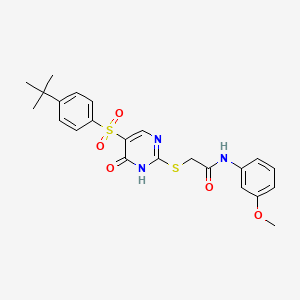
N,3-bis(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-bis(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide (commonly referred to as MZ3) is a synthetic compound with intriguing biological properties. Let’s explore its synthesis, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
MZ3 can be synthesized using various routes. One notable method involves modifying Combretastatin A-4, a potent agent derived from the plant Combretum caffrumReaction conditions may vary, but the overall process aims to yield MZ3 with good yields .
Chemical Reactions Analysis
MZ3 exhibits anti-leukemia activity, making it a promising candidate for further investigation. It undergoes reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its cytotoxicity. Major products formed from these reactions are crucial for understanding its biological effects.
Scientific Research Applications
MZ3 has garnered attention in various scientific fields:
Chemistry: Researchers study its reactivity, stability, and potential modifications.
Biology: MZ3’s impact on cellular processes, especially apoptosis, is a focus. It induces apoptosis in leukemia cells via the mitochondrial pathway, involving reactive oxygen species (ROS) and caspase activation.
Medicine: In vivo studies on leukemia engraftment models demonstrate its efficacy in prolonging survival.
Industry: MZ3’s potential as an anti-leukemia drug warrants further exploration.
Mechanism of Action
MZ3 activates the mitochondrial pathway of apoptosis by increasing ROS levels, leading to mitochondrial membrane potential loss. This triggers caspase activation, cleavage of substrates like poly (ADP-ribose) polymerase (PARP), and downregulation of anti-apoptotic proteins like XIAP. The Bax/Bcl-2 ratio also plays a role in cellular response .
Comparison with Similar Compounds
MZ3’s uniqueness lies in its modified structure from Combretastatin A-4. Similar compounds include other oxazole-based derivatives, but MZ3’s specific anti-leukemia activity sets it apart.
Properties
Molecular Formula |
C22H26N2O8 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N,3-bis(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H26N2O8/c1-26-15-7-12(8-16(27-2)20(15)30-5)14-11-19(32-24-14)22(25)23-13-9-17(28-3)21(31-6)18(10-13)29-4/h7-10,19H,11H2,1-6H3,(H,23,25) |
InChI Key |
WKARRHXOYVSHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11426350.png)
![4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine](/img/structure/B11426357.png)
![N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B11426362.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11426370.png)
![(2E)-6-(4-fluorobenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426380.png)
![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11426381.png)
![N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11426387.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B11426395.png)
![(2Z)-2-(3-fluorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426402.png)
![4-{[(2-Chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11426411.png)
![8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11426412.png)
![diethyl 1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426416.png)

![5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11426428.png)
